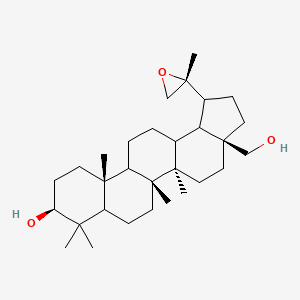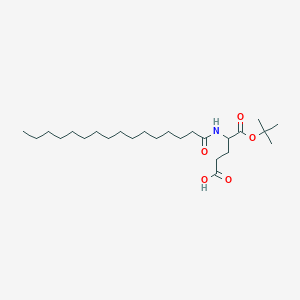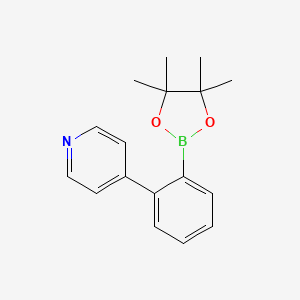![molecular formula C30H33Cl2N3O3 B12497124 N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12497124.png)
N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the butyl and pentyl groups: These alkyl groups can be introduced through alkylation reactions using suitable alkyl halides.
Addition of the cyano and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Attachment of the dichlorophenoxy acetamide moiety: This step involves the reaction of the intermediate with 2,4-dichlorophenoxy acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C30H33Cl2N3O3 |
|---|---|
Poids moléculaire |
554.5 g/mol |
Nom IUPAC |
N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C30H33Cl2N3O3/c1-4-6-8-10-26-23(9-7-5-2)29(20-11-14-22(37-3)15-12-20)24(18-33)30(34-26)35-28(36)19-38-27-16-13-21(31)17-25(27)32/h11-17H,4-10,19H2,1-3H3,(H,34,35,36) |
Clé InChI |
MSUWVGJTZURNFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C(=C(C(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C#N)C3=CC=C(C=C3)OC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate](/img/structure/B12497041.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dichlorobenzyl)benzamide](/img/structure/B12497055.png)
![Rel-(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine](/img/structure/B12497061.png)
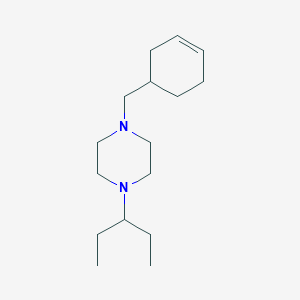
![4-(Hydroxymethyl)-5-(oxan-2-yloxy)-hexahydrocyclopenta[B]furan-2-one](/img/structure/B12497082.png)
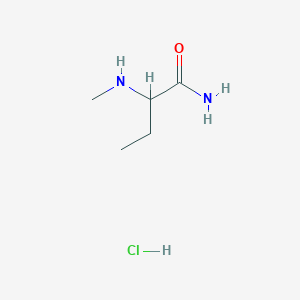
![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12497090.png)
![Ethyl 5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497092.png)
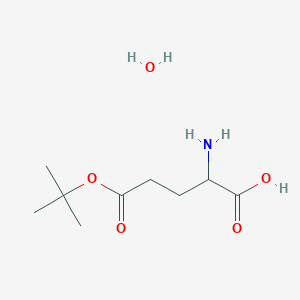
![diethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)propanedioate](/img/structure/B12497104.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(2-methoxyethoxy)butanoic acid](/img/structure/B12497107.png)
